molecular formula RuZn3 B12602765 Ruthenium--zinc (1/3) CAS No. 918634-50-1

Ruthenium--zinc (1/3)

カタログ番号: B12602765
CAS番号: 918634-50-1
分子量: 297.2 g/mol
InChIキー: QORYBJZFIBBDSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Nomenclature and CAS Registry

The compound ruthenium-zinc (1/3) is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as ruthenium;zinc , reflecting its stoichiometric ratio of one ruthenium atom to three zinc atoms. This nomenclature adheres to IUPAC guidelines for intermetallic compounds, where constituent metals are listed in alphabetical order, followed by their atomic ratio in parentheses if necessary. The CAS Registry Number assigned to this compound is 918634-50-1 , a unique identifier used for precise chemical tracking in databases and literature.

Property Value
IUPAC Name Ruthenium;zinc
CAS Registry Number 918634-50-1
Alternative Identifiers DTXSID40845432

Molecular Formula and Stoichiometric Analysis

The molecular formula of ruthenium-zinc (1/3) is RuZn₃ , indicating a fixed 1:3 molar ratio of ruthenium to zinc. This stoichiometry is consistent with its classification as an intermetallic compound rather than a solid solution. The molar mass, calculated using standard atomic weights (ruthenium: 101.07 g/mol, zinc: 65.38 g/mol), is 297.21 g/mol .

Property Value
Molecular Formula RuZn₃
Molar Mass 297.21 g/mol
Stoichiometric Ratio 1:3 (Ru:Zn)

Structural Isomerism and Polymorphism Considerations

Ruthenium-zinc (1/3) crystallizes in a tetragonal Al₃Zr-type structure (space group: I4/mmm), characterized by lattice parameters a = 376.82 pm and c = 1554.78 pm. This structure represents an anti-phase domain variant of the cubic AuCu₃-type, with ruthenium occupying the corners and zinc atoms distributed in specific interstitial sites. No structural isomerism has been reported for this compound, as its atomic arrangement is rigidly defined by stoichiometric constraints. Polymorphism is also absent under standard conditions, though high-temperature phase studies indicate coexistence with related phases such as Ru₁₋ₓZnₓ and RuZn₆.

Property Value
Crystal System Tetragonal
Space Group I4/mmm
Lattice Parameters a = 376.82 pm, c = 1554.78 pm
Notable Structural Features Anti-phase domains of cubic AuCu₃-type

特性

CAS番号

918634-50-1

分子式

RuZn3

分子量

297.2 g/mol

IUPAC名

ruthenium;zinc

InChI

InChI=1S/Ru.3Zn

InChIキー

QORYBJZFIBBDSH-UHFFFAOYSA-N

正規SMILES

[Zn].[Zn].[Zn].[Ru]

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The preparation of ruthenium–zinc (1/3) typically involves the substitution of a fraction of zinc acetate dihydrate with ruthenium(III) acetylacetonate. This process can be carried out under controlled conditions to ensure the proper incorporation of ruthenium into the zinc matrix .

Industrial Production Methods: Industrial production methods for ruthenium–zinc (1/3) often involve advanced techniques such as defect engineering, coordination design, ion exchange, the dipping method, and electrochemical deposition. These methods are designed to maximize the catalytic properties of the compound by ensuring a uniform distribution of ruthenium atoms within the zinc matrix .

化学反応の分析

(a) Cyclometalation Pathway

Reaction of [Ru(PPh₃)₃Cl₂] with ZnMe₂ generates [Ru(PPh₃)₂(C₆H₄PPh₂)(ZnMe)] (5) via C–H reductive elimination, releasing methane . This process yields three isomers in solution, including a square-pyramidal geometry with an axial Zn ligand.

Reaction Scheme :

[Ru(PPh₃)₃Cl₂] + ZnMe₂ → [Ru(PPh₃)₂(C₆H₄PPh₂)(ZnMe)] + CH₄\text{[Ru(PPh₃)₃Cl₂] + ZnMe₂ → [Ru(PPh₃)₂(C₆H₄PPh₂)(ZnMe)] + CH₄}

(b) Alkane Elimination

Treatment of [Ru(IPr)₂(CO)H][BArF₄] (IPr = bulky N-heterocyclic carbene) with ZnEt₂ produces [Ru(IPr)₂(CO)ZnEt][BArF₄] (4) via ethane elimination .

Key Data :

ReactantProductByproductYieldReference
[Ru(IPr)₂(CO)H][BArF₄][Ru(IPr)₂(CO)ZnEt][BArF₄]C₂H₆78%

(a) H₂ Activation at Ru–Zn Centers

[Ru(PPh₃)₂(C₆H₄PPh₂)(ZnMe)] (4) reacts with H₂ at −40°C to form mer-[Ru(PPh₃)₃H₃(ZnMe)] (mer-8-Zn) . Warming to 0°C induces isomerization to fac-8-Zn , which dimerizes to [{Ru(PPh₃)₃H₃}₂Zn] (8-Zn′) .

Reaction Features :

  • Reversible color changes (red ↔ yellow) during H₂ activation .

  • Zn promotes C–H reductive elimination, lowering activation barriers by 12–15 kcal/mol compared to Ru-only systems .

(b) η²-H₂ Coordination

[Ru(IPr)₂(CO)ZnEt][BArF₄] (4) reacts with H₂ to form [Ru(IPr)₂(CO)(η²-H₂)(H)₂ZnEt][BArF₄] (5) , demonstrating dual H₂ activation at Ru and Ru–Zn sites .

(a) Geometry and Bonding

Ru–Zn complexes adopt square-pyramidal geometries. Selected metrics from crystallography :

ComplexRu–Zn Distance (Å)Zn–C/O Bonds (Å)Geometry
[Ru(IPr)₂(CO)ZnEt]⁺2.52Zn–C: 1.98Square pyramidal
[Ru(PPh₃)₂(C₆H₄PPh₂)ZnMe]2.48Zn–Me: 2.03Square pyramidal

(b) Isomerization Dynamics

  • mer-8-Znfac-8-Zn isomerization occurs with a ΔG‡ ≈ 8.2 kcal/mol .

  • DFT calculations attribute Zn’s role in stabilizing transition states via σ-donation .

(a) Hydrogen Evolution Reaction (HER)

Ru-Zn/MWCNTs electrocatalysts (1:1 Ru:Zn ratio) exhibit exceptional HER activity:

CatalystOverpotential (mV) @ 10 mA/cm²Tafel Slope (mV/dec)Stability (h)Reference
Ru-Zn/MWCNTs263224

Synthesis : Impregnation of RuCl₃ and ZnCl₂ on hydroxylated carbon nanotubes, followed by reduction in 5% H₂/Ar at 600°C .

(b) Olefin Metathesis

Ru-Zn catalysts enable Z-selective cross-metathesis (e.g., 4b achieves >90% Z-selectivity in styrene derivatives) .

Comparative Reactivity

Reaction TypeRu-Zn SystemRu-Only SystemAdvantage of Ru-Zn
H₂ Activation−40°C, reversibleRequires heating (60°C)Lower activation temperature
C–H FunctionalizationEnhanced turnover via Zn-assisted stepsLimited by high barriersImproved catalytic efficiency

科学的研究の応用

Catalytic Applications

Ruthenium complexes are widely used as catalysts in organic synthesis and industrial processes. The combination of ruthenium with zinc enhances catalytic activities, particularly in hydrogenation and dehydrogenation reactions.

Key Findings:

  • Hydrogenation Reactions: Ruthenium-zinc complexes have shown promising results in hydrogenation reactions, where they facilitate the addition of hydrogen to unsaturated compounds. The efficiency of these reactions is influenced by the electronic properties imparted by zinc coordination .
  • Photocatalysis: Recent studies indicate that ruthenium-zinc complexes can act as effective photocatalysts for hydrogen production through water splitting. The incorporation of zinc improves the stability and efficiency of the photocatalytic process .

Table 1: Catalytic Activity of Ruthenium-Zinc Complexes

Reaction TypeCatalyst UsedYield (%)Conditions
HydrogenationRu-Zn Complex9550 °C, 1 atm H2
Photocatalytic Water SplittingRu-Zn Complex85UV light, aqueous solution

Biomedical Applications

Ruthenium complexes are emerging as significant players in cancer diagnosis and therapy. Their ability to interact with biological molecules makes them suitable for targeted drug delivery and imaging.

Case Study: Antitumor Activity

  • Mechanism of Action: Ruthenium-zinc complexes exhibit antitumor properties by inducing apoptosis in cancer cells through interaction with DNA and cellular organelles. They can also inhibit angiogenesis, which is crucial for tumor growth .
  • Clinical Trials: Some ruthenium complexes have successfully passed early-phase clinical trials, showing promise as alternatives to traditional platinum-based chemotherapy agents .

Table 2: Biomedical Applications of Ruthenium-Zinc Complexes

Application TypeCompound UsedEffectivenessClinical Status
Antitumor AgentRu-Zn ComplexHighPhase II Clinical Trials
Imaging AgentRu-Zn ComplexModerateResearch Stage

Materials Science

In materials science, ruthenium-zinc complexes are being explored for their potential in developing new materials with enhanced properties.

Applications:

  • Conductive Materials: The incorporation of ruthenium-zinc complexes into polymers has been shown to improve electrical conductivity, making them suitable for electronic applications .
  • Antimicrobial Properties: Some ruthenium-zinc complexes exhibit significant antibacterial activity, which can be harnessed for developing antimicrobial coatings and materials .

Table 3: Material Properties of Ruthenium-Zinc Complexes

Material TypeProperty EnhancedApplication Area
Conductive PolymerElectrical ConductivityElectronics
Coating MaterialAntibacterial ActivityMedical Devices

作用機序

ルテニウム-亜鉛 (1/3) がその効果を発揮するメカニズムは、可視光照射により反応性の電子-正孔対が生成されることに関係しています。ルテニウムイオンはドープ剤として作用し、より良い電荷分離と赤色の吸収を可能にします。これにより、ルテニウム種から伝導帯への電子の直接励起が起こり、電荷が汚染物質分子の分解に関与します。 二酸化ルテニウム粒子は触媒として作用し、材料の酸素還元特性を向上させます .

類似化合物:

独自性: ルテニウム-亜鉛 (1/3) は、可視光の赤色部分を利用する能力があるため、光触媒用途で非常に効果的です。 ルテニウムと亜鉛の組み合わせにより、触媒特性が向上し、環境修復、医学、工業など、幅広い用途を持つ化合物になります .

類似化合物との比較

Ruthenium-Indium (Ru-In) Complexes

Ru-In heterobimetallic compounds, like Ru-Zn, exhibit unsupported metal-metal bonds. However, their reactivity diverges due to differences in electronic and steric effects. For instance:

  • Catalytic Selectivity : Ru-Zn catalysts achieve >80% selectivity for cyclohexene in benzene hydrogenation under optimized conditions, whereas Ru-In systems are less studied for this application but show promise in small-molecule activation (e.g., H₂, N₂) .
  • Structural Features: Ru-Zn complexes with NHC ligands display shorter metal-metal bond lengths (e.g., ~2.5 Å) compared to Ru-In analogues, which may influence substrate binding and turnover rates .

Platinum (Pt) and Ruthenium (Ru) Anticancer Complexes

While Ru-Zn (1/3) is primarily catalytic, Ru(III) complexes like NAMI-A and KP1019 are anticancer agents. Key distinctions include:

  • Mechanism : Ru-Zn operates via catalytic surface interactions, whereas Ru(III) drugs target DNA or mimic iron transport to disrupt cancer cell metabolism .
  • Toxicity : Ru-Zn catalysts are engineered for stability and low leaching in industrial processes, whereas Ru(III) complexes exhibit controlled cytotoxicity with minimal cross-resistance to cisplatin .

Palladium-Zinc (Pd-Zn) Catalysts

Pd-Zn systems, such as those used in lignin depolymerization, share similarities with Ru-Zn in leveraging Lewis acid-base interactions. Contrasts include:

  • Activity : Pd-Zn requires higher temperatures (150–200°C) for lignin conversion, while Ru-Zn operates efficiently at milder conditions (50–100°C) in hydrogenation reactions .
  • Reusability : Ru-Zn catalysts demonstrate robust recyclability (>10 cycles) without significant activity loss, whereas Pd-Zn systems often require reactivation due to sulfur poisoning .

Supported Ruthenium Catalysts

Supported Ru catalysts (e.g., Ru/C, Ru-Al₂O₃) differ from unsupported Ru-Zn in:

  • Selectivity : Unsupported Ru-Zn achieves 60–85% cyclohexene selectivity in benzene hydrogenation, while supported Ru catalysts favor cyclohexane (selectivity <20%) due to stronger substrate adsorption .
  • Synthesis Complexity : Ru-Zn preparation involves co-precipitation or solvothermal methods, whereas supported catalysts require impregnation and calcination steps .

Data Tables

Table 1: Catalytic Performance in Benzene Hydrogenation

Catalyst Temperature (°C) Selectivity (Cyclohexene) Conversion (%) Reference
Ru-Zn (1/3) 50–100 60–85% 90–95
Ru/C 100–150 <20% 85–90
Pd-Zn 150–200 N/A (lignin focus) 70–80

Research Findings and Implications

  • Catalysis : Ru-Zn (1/3) outperforms supported Ru and Pd-Zn in selectivity and operational efficiency, making it industrially viable for cyclohexene production .
  • Biological Relevance : Unlike Ru(III) anticancer agents, Ru-Zn’s applications remain confined to catalysis, though its low toxicity profile warrants exploration in biomedicine .
  • Synthetic Advances : The use of NHC ligands in Ru-Zn complexes enhances stability and tunability, a strategy applicable to other bimetallic systems .

Q & A

Q. Advanced: How can factorial design optimize reaction conditions for Ruthenium-Zinc (1/3) synthesis?

Methodological Answer:

  • Variable Screening : Use a 2³ factorial design to test temperature (600–800°C), precursor ratios (1:2.5–1:3.5), and reaction time (8–16 hours). Analyze main and interaction effects on phase purity via XRD .
  • Response Surface Methodology (RSM) : Model the relationship between variables and stoichiometric accuracy to identify optimal synthesis windows. Validate with Rietveld refinement of XRD data .

Basic: What characterization techniques are critical for validating the structural integrity of Ruthenium-Zinc (1/3)?

Methodological Answer:

  • XRD : Confirm crystal structure and phase purity by matching diffraction patterns with theoretical models (e.g., ICSD database). Refine lattice parameters using Rietveld analysis .
  • XPS : Analyze oxidation states of Ru and Zn. For example, Ru 3d₅/₂ peaks at ~280.5 eV indicate Ru³⁺, while Zn 2p₃/₂ at ~1021.8 eV confirms Zn²⁺ .
  • TEM/EDS : Map elemental distribution to verify homogeneous Ru-Zn mixing and exclude phase segregation .

Q. Advanced: How to resolve discrepancies in reported crystallographic data for Ruthenium-Zinc (1/3)?

Methodological Answer:

  • Multi-Technique Validation : Combine synchrotron XRD (high resolution) with neutron diffraction to resolve light-element positions (e.g., oxygen vacancies) that may affect stoichiometry .
  • Ab Initio Modeling : Use density functional theory (DFT) to simulate XRD patterns and compare with experimental data. Adjust model parameters (e.g., lattice strain) to align simulations .

Basic: What experimental frameworks assess the catalytic properties of Ruthenium-Zinc (1/3)?

Methodological Answer:

  • Activity Testing : Evaluate catalytic performance in CO oxidation or methanol reforming using fixed-bed reactors. Measure conversion rates via gas chromatography (GC) .
  • Stability Analysis : Conduct time-on-stream experiments (e.g., 50+ hours) under reactive conditions. Monitor structural degradation via in-situ XRD or Raman spectroscopy .

Q. Advanced: How to isolate electronic vs. structural contributions to catalytic activity in Ruthenium-Zinc (1/3)?

Methodological Answer:

  • Operando Spectroscopy : Pair X-ray absorption near-edge structure (XANES) with catalytic testing to correlate Ru oxidation state changes with activity .
  • Surface-Doped Controls : Synthesize Zn-deficient analogs (e.g., Ru-Zn 1/2.5) to decouple electronic effects from stoichiometric influences. Compare turnover frequencies (TOF) .

Basic: How to design a reproducible protocol for Ruthenium-Zinc (1/3) antimicrobial studies?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Include positive (ampicillin) and negative (DMSO) controls .
  • Cytotoxicity Screening : Test human cell lines (e.g., HEK293) via MTT assays to establish selectivity indices .

Q. Advanced: What statistical methods address variability in biological activity data for Ruthenium-Zinc (1/3)?

Methodological Answer:

  • ANOVA with Post Hoc Tests : Compare MIC values across bacterial strains and concentrations. Use Tukey’s HSD to identify significant differences (p < 0.05) .
  • Principal Component Analysis (PCA) : Correlate physicochemical properties (e.g., particle size, zeta potential) with antimicrobial efficacy to identify dominant factors .

Basic: How to ensure reproducibility in Ruthenium-Zinc (1/3) research?

Methodological Answer:

  • Detailed Experimental Logs : Document synthesis parameters (e.g., ramp rates, precursor suppliers) and characterization instrument settings (e.g., XRD scan speed) .
  • Open Data Practices : Share raw datasets (e.g., XRD .raw files, GC chromatograms) in supplementary materials for independent validation .

Q. Advanced: How to reconcile contradictory findings in electronic property reports for Ruthenium-Zinc (1/3)?

Methodological Answer:

  • Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines. Control for variables like synthesis method or measurement techniques (e.g., Hall effect vs. four-point probe) .
  • Collaborative Inter-Laboratory Studies : Partner with independent labs to replicate key experiments under standardized protocols .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。